(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane
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Overview
Description
(6-tert-Butyl-1-oxaspiro[25]octan-2-yl)(trimethyl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a spirocyclic oxaspiro ring system and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane typically involves the reaction of a suitable oxaspiro precursor with a trimethylsilyl reagent. One common method involves the use of tert-butyl lithium to deprotonate the oxaspiro precursor, followed by the addition of trimethylsilyl chloride to form the desired product. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The spirocyclic structure provides rigidity and unique steric properties, which can influence the compound’s behavior in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
- (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(dimethyl)silane
- (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(ethyl)silane
- (6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(phenyl)silane
Uniqueness
(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane is unique due to its specific combination of a spirocyclic oxaspiro ring and a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in synthesis and material science.
Properties
CAS No. |
63830-88-6 |
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Molecular Formula |
C14H28OSi |
Molecular Weight |
240.46 g/mol |
IUPAC Name |
(6-tert-butyl-1-oxaspiro[2.5]octan-2-yl)-trimethylsilane |
InChI |
InChI=1S/C14H28OSi/c1-13(2,3)11-7-9-14(10-8-11)12(15-14)16(4,5)6/h11-12H,7-10H2,1-6H3 |
InChI Key |
HHIYUEHQPVNSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C(O2)[Si](C)(C)C |
Origin of Product |
United States |
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